molecular formula C16H16Cl2N2O B4615622 N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

Cat. No. B4615622
M. Wt: 323.2 g/mol
InChI Key: GWWMGFDACNGRLI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea is a compound that falls within the class of urea derivatives. Urea derivatives have been extensively studied due to their diverse applications and significant properties in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates or carbodiimides with amines. For instance, N,N'-bis(4-chlorophenyl) urea can be synthesized through the hydrolysis of p-chlorophenyl isocyanate (Zhu Hui, 2007). Similar methods may be applicable for synthesizing N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea group and various substituents, which influence their physical and chemical properties. For instance, the 2-chloro-3,5-difluoro­phenyl ring in certain urea compounds has been found to be almost coplanar with the urea group, influencing the molecule's overall conformation and interactions (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

Urea derivatives can undergo various chemical reactions, including N-chlorination and transformations involving their functional groups. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the N-chlorination of protected amino esters, amides, and peptides (M. Sathe et al., 2007).

Physical Properties Analysis

The physical properties of urea derivatives, such as crystallinity, are influenced by their molecular structure. For example, 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, a related compound, exhibits properties suitable for nonlinear optical materials, and its physical properties have been characterized using techniques like X-ray diffraction (Vincent Crasta et al., 2005).

Chemical Properties Analysis

The chemical properties of urea derivatives, including their reactivity and stability, are often studied using spectroscopic methods and theoretical calculations. For instance, NBO analysis and HOMO-LUMO studies have been used to investigate the stability and electronic properties of urea derivatives (Y. Mary et al., 2014).

Scientific Research Applications

Environmental Impact and Analysis Techniques

Analysis of Triclocarban in Aquatic Samples

Triclocarban, a compound structurally similar to N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, is extensively used as an antibacterial additive in personal care products. A study introduced a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method for determining triclocarban concentrations in aquatic environments. This research highlights the environmental persistence and potential contamination risks of chlorophenyl urea derivatives in water resources (Halden & Paull, 2004).

Photocatalysis and Environmental Remediation

Visible Light Absorption and Photocatalytic Oxidation Activity

Nitrogen-doped TiO2, prepared using urea as a nitrogen dopant, showed enhanced photocatalytic activity under visible light for degrading 2-chlorophenol. This study underscores the role of urea and its derivatives in developing photocatalysts for environmental remediation (Ananpattarachai et al., 2009).

Nonlinear Optical Materials

Molecular Conformational Analysis and Optical Properties

The molecular structure and nonlinear optical properties of various chlorophenyl propenone derivatives have been investigated, demonstrating their potential in optoelectronic applications. Such studies provide insights into the electronic and optical behavior of chlorophenyl urea derivatives and related compounds, highlighting their significance in the development of new materials with advanced functionalities (Mary et al., 2014).

Agricultural and Pesticide Research

Insecticides Interfering with Cuticle Deposition

Compounds similar to N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, have been evaluated for their insecticidal activity, demonstrating a unique mode of action that disrupts cuticle deposition in insect larvae. This research indicates the potential agricultural applications of chlorophenyl urea derivatives as insecticides (Mulder & Gijswijt, 1973).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-2-14(11-7-9-12(17)10-8-11)19-16(21)20-15-6-4-3-5-13(15)18/h3-10,14H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWMGFDACNGRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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